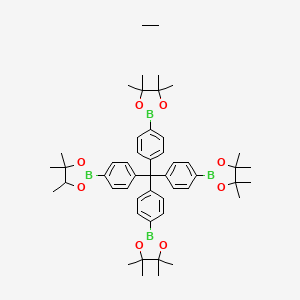

Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester, 95%” is an experimental chemical compound with the molecular formula C50H68B4O8. It’s a solid form and is usually used by researchers in the field of chemistry .

Molecular Structure Analysis

The SMILES string for this compound isOB(O)C1=CC=C(C(C2=CC=C(B(O)O)C=C2)(C3=CC=C(B(O)O)C=C3)C4=CC=C(B(O)O)C=C4)C=C1 . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis

The molecular weight of this compound is 840.3 g/mol. Other physical and chemical properties like density, melting point, boiling point, and flash point are not available.Scientific Research Applications

Luminescence Studies

Tetrakis(4-methoxyphenyl)methane, a compound similar in structure to Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester, exhibits strong fluorescence and phosphorescence properties. This makes it a candidate for luminescence studies, where its crystallization-induced phosphorescence at room temperature could be of interest for material science research and potential applications in optoelectronics or sensing technologies (Guieu, Rocha, & Silva, 2013).

Hydrogen-Bonded Networks

Compounds derived from Tetra(4-hydroxy-borylphenyl)methane, such as tetrakis(3-hydroxyphenyl)silane and tetrakis(4-hydroxyphenyl)methane, have been used to construct hydrogen-bonded networks. These networks exhibit diverse structural features like helical chains and diamondoid networks, which could be exploited in the development of new materials with specific mechanical, optical, or chemical properties (Fournier, Maris, Simard, & Wuest, 2003).

Self-Assembly Processes

The synthesis of tetra(4-hydroxymethylphenyl)methane highlights the potential for self-assembly processes in creating complex molecular structures. This is particularly relevant for the development of supramolecular chemistry, where building blocks like Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester could be utilized to engineer novel molecular assemblies with specific functions (Li & Gibb, 2003).

C-Alkylation in Organic Synthesis

Research on the C-alkylation of methanetetraboronic and methanetriboronic esters, closely related to Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester, has shown their utility in organic synthesis. These reactions provide a pathway for the formation of complex boronic esters, which are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and polymers (Matteson & Thomas, 1970).

Antioxidant Applications

Tetrakis[methylene(3,5-di-t-butyl-4-hydroxyhydrocinnamate)]methane, a derivative of Tetra(4-hydroxy-borylphenyl)methane, has been used as an antioxidant to protect polyphenylenesulfide coatings in geothermal environments. This application demonstrates the potential for derivatives of Tetra(4-hydroxy-borylphenyl)methane tetrapinacol ester in enhancing the durability and performance of industrial coatings in harsh conditions (Sugama, 2000).

Safety and Hazards

properties

IUPAC Name |

2-[4-[bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;ethane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H62B4O8.C2H6/c1-32-41(2,3)54-49(53-32)37-24-16-33(17-25-37)48(34-18-26-38(27-19-34)50-55-42(4,5)43(6,7)56-50,35-20-28-39(29-21-35)51-57-44(8,9)45(10,11)58-51)36-22-30-40(31-23-36)52-59-46(12,13)47(14,15)60-52;1-2/h16-32H,1-15H3;1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMDFQHHDHTJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C.CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68B4O8 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)